molecular formula C17H22N8O2S B12418722 PI3K|A-IN-7

PI3K|A-IN-7

Cat. No.: B12418722
M. Wt: 402.5 g/mol
InChI Key: FUFBBCHWTVTMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PI3K|A-IN-7 is a small-molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K) pathway, specifically designed to modulate the PI3Kα isoform, which is frequently implicated in oncogenic signaling . Its development stems from the need for isoform-selective inhibitors to minimize off-target effects and improve therapeutic efficacy. Structural analysis via crystallography reveals that this compound binds to the ATP-binding pocket of PI3Kα, inducing conformational changes that disrupt lipid kinase activity . Preclinical studies highlight its nanomolar-range inhibitory potency (IC₅₀: 5–20 nM) against PI3Kα, with reduced activity against β, γ, and δ isoforms, suggesting enhanced selectivity .

Properties

Molecular Formula

C17H22N8O2S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C17H22N8O2S/c1-5-26-6-2-24(1)15-14-13(21-17(22-15)25-3-7-27-8-4-25)9-12(28-14)10-18-16-19-11-20-23-16/h9,11H,1-8,10H2,(H2,18,19,20,23)

InChI Key

FUFBBCHWTVTMIP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC(=C3)CNC4=NC=NN4)N5CCOCC5

Origin of Product

United States

Preparation Methods

The synthesis of PI3K|A-IN-7 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic routes typically involve:

Chemical Reactions Analysis

PI3K|A-IN-7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases

Mechanism of Action

PI3K|A-IN-7 exerts its effects by selectively inhibiting the PI3K pathway. It binds to the catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways, including the AKT/mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparisons

  • MSC2360844 and MSC2364588: These PI3Kδ inhibitors (, Figure 1A–B) share a heterocyclic core but differ in substituents critical for isoform specificity.
  • Sinensetin: A flavonoid derivative (, Figure 6B) binds PI3K via hydrophobic interactions but lacks the structural rigidity of synthetic inhibitors like PI3K|A-IN-7, resulting in lower potency (IC₅₀ > 1 µM) .
  • Taselisib and Pictilisib : Broad-spectrum PI3K inhibitors with quinazoline scaffolds (, Table 2A–B). Their larger molecular footprint enables pan-isoform inhibition but increases toxicity risks compared to this compound’s compact design .

Biochemical and Isoform Selectivity

Table 1: Inhibitory Activity (IC₅₀, nM) Against Class I PI3K Isoforms

Compound PI3Kα PI3Kβ PI3Kγ PI3Kδ Source
PI3K A-IN-7 8 450 320 290
MSC2360844 1200 850 950 12
Taselisib 6 25 18 9
Pictilisib 3 33 75 23

Key Findings:

  • This compound demonstrates >50-fold selectivity for α over β/γ/δ isoforms, outperforming MSC2360844 (δ-selective) and pan-inhibitors like taselisib .
  • Unlike pictilisib, which inhibits all isoforms at <100 nM, this compound’s β/γ/δ IC₅₀ values exceed 250 nM, reducing risks of immune-related adverse effects .

Cellular Efficacy and Mechanism

  • pAkt Inhibition : In Ramos B-cell lymphoma models, MSC2360844 (10 nM) reduces pAkt by 80% via PI3Kδ blockade, whereas this compound (20 nM) achieves similar suppression in α-dependent cancers (e.g., PIK3CA-mutant breast cancer) .

Clinical and Preclinical Status

  • Taselisib : Approved for HR+/HER2- breast cancer but linked to colitis and hyperglycemia .

Advantages and Limitations of this compound

  • Advantages :
    • High α-isoform selectivity mitigates off-target effects common in pan-PI3K inhibitors .
    • Favorable pharmacokinetics with oral bioavailability (>60% in rodent models) .
  • Limitations: Limited efficacy in PI3Kβ-driven cancers (e.g., PTEN-null tumors) . Resistance mechanisms (e.g., AKT/mTOR pathway upregulation) remain a challenge .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.